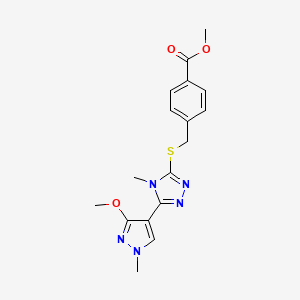
methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is an intriguing organic compound. It has a complex structure featuring both heterocyclic rings and functional groups that make it interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate can involve multiple steps:
Formation of the pyrazole ring: This is typically achieved through a reaction between hydrazine and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Construction of the triazole ring: This often involves the cyclization of azide and alkyne derivatives in the presence of a catalyst like copper(I).
Thiomethylation: The incorporation of the thioether group is typically done by reacting the appropriate benzyl halide with a thiol in the presence of a base.
Industrial methods may streamline these steps using optimized catalysts and reaction conditions to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro group or other reducible functionalities.
Substitution: It can partake in nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄ or H₂O₂ for oxidation reactions.
Reducing Agents: NaBH₄ or LiAlH₄ for reductions.
Bases: NaOH or K₂CO₃ for nucleophilic substitutions.
Major Products
Oxidation might yield sulfoxides or sulfones, while reduction would typically produce simpler, more reduced compounds.
科学的研究の応用
This compound finds use in diverse scientific research fields:
Chemistry: As an intermediate in organic synthesis.
Medicine: Investigation as a scaffold for drug design, given its heterocyclic structure.
Industry: Utilized in the creation of specialty chemicals and as a potential catalyst in certain reactions.
作用機序
The effects exerted by this compound depend on the functional groups and their interactions with molecular targets. The heterocyclic rings might interact with biological macromolecules, influencing pathways such as enzyme inhibition or activation.
類似化合物との比較
Similar compounds would include those with pyrazole or triazole rings. What sets methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate apart is its combination of multiple heterocyclic systems and functional groups, which provides a unique platform for chemical reactivity and biological interactions.
Similar Compounds
Methyl 4-(1H-pyrazol-4-yl)benzoate
4-Methyl-1,2,4-triazole-3-thiol
3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde
生物活性
Methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is a complex organic compound with significant biological activity. This article explores its biological properties, including anti-inflammatory, antifungal, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a methyl benzoate backbone linked to a triazole and pyrazole moiety through a thioether group. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | Methyl 4-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |
| CAS Number | 1014092-09-1 |
| Molecular Formula | C17H19N5O3S |
| Molecular Weight | 373.43 g/mol |
Anti-inflammatory Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory activity. A study highlighted that derivatives with this structure can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
In vitro studies have shown that this compound demonstrates:
- COX Inhibition: Similar to established anti-inflammatory drugs like celecoxib.
The selectivity index for COX inhibition suggests that this compound may have a favorable safety profile compared to traditional NSAIDs.
Antifungal Activity
The 1,2,4-triazole core is known for its antifungal properties. Compounds of this class have been shown to disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis. Specifically:
| Compound | Activity |
|---|---|
| Methyl 4-(1H-pyrazol-4-yl)benzoate | Moderate antifungal activity |
| 4-Methyl-1,2,4-triazole derivatives | Broad-spectrum antifungal effects |
This compound has shown promising results in vitro against various fungal strains, indicating potential as a therapeutic agent in treating fungal infections.
Case Studies and Research Findings
A recent study investigated the biological activity of various triazole derivatives, including methyl 4-(1H-pyrazol-4-yl)benzoate and its analogs. The findings revealed:
- Inhibition of Pro-inflammatory Markers: The compound significantly reduced levels of TNF-alpha and IL-6 in macrophages activated by lipopolysaccharide (LPS).
- Oxidative Stress Reduction: It demonstrated antioxidant activity by lowering reactive oxygen species (ROS) production in cellular models.
- Selectivity for COX Enzymes: The compound exhibited a favorable COX selectivity index compared to traditional anti-inflammatory drugs.
特性
IUPAC Name |
methyl 4-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-21-9-13(15(20-21)24-3)14-18-19-17(22(14)2)26-10-11-5-7-12(8-6-11)16(23)25-4/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISROKWOLJJLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














